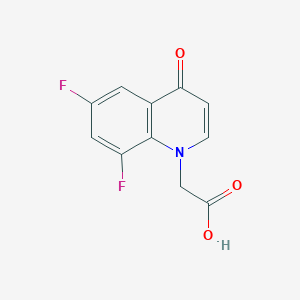

(6,8-difluoro-4-oxoquinolin-1(4H)-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(6,8-Difluoro-4-oxoquinolin-1(4H)-yl)acetic acid, also known as DFQA, is a quinoline derivative that has been studied for its potential applications in biochemical and physiological research. DFQA is a synthetic compound that has been used as an inhibitor of enzymes and as a ligand for proteins. It has also been used as a research tool for studying the interaction between proteins and small molecules. DFQA has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Determination of Quinolone Residues

Quinolones, including compounds structurally related to "(6,8-difluoro-4-oxoquinolin-1(4H)-yl)acetic acid," have been analyzed for their residues in various matrices. For instance, Karbiwnyk et al. (2007) developed a method using liquid chromatography-fluorescence (LC-FL) and mass spectrometry (LC-MS) for determining quinolone residues in shrimp, highlighting the relevance of these compounds in food safety and regulatory compliance Karbiwnyk et al., 2007.

Novel Fluorophores for Biomedical Analysis

Hirano et al. (2004) synthesized a novel fluorophore derived from a quinolone structure, demonstrating its strong fluorescence and stability in a wide pH range. This compound's characteristics make it suitable for biomedical analyses, including fluorescent labeling and detection of biomolecules Hirano et al., 2004.

Environmental Impact and Behavior

Lützhøft et al. (2000) explored the distribution behavior of quinolone antimicrobials in environmental samples, providing insights into the environmental fate and potential impact of these compounds. The study employed solid-phase microextraction and high-performance liquid chromatography to quantify antimicrobial concentrations, contributing to our understanding of the ecological risks associated with quinolone use Lützhøft et al., 2000.

Molecular Interactions and Crystallography

Alshahateet et al. (2015) investigated the crystallization of diquinoline derivatives, including the study of solvents' effects on crystal forms. These findings have implications for the design and synthesis of new materials with specific crystallographic properties, potentially useful in various applications ranging from pharmaceuticals to materials science Alshahateet et al., 2015.

Synthetic Applications and Chemical Transformations

Zhu and Seidel (2017) described the acetic acid-promoted annulations of amines with quinoline derivatives, demonstrating a method for forming complex molecules through dual C–H bond functionalization. This research offers valuable methodology for synthesizing new compounds with potential applications in drug development and organic chemistry Zhu & Seidel, 2017.

Eigenschaften

IUPAC Name |

2-(6,8-difluoro-4-oxoquinolin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO3/c12-6-3-7-9(15)1-2-14(5-10(16)17)11(7)8(13)4-6/h1-4H,5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJLVRLSDLDWAIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=C(C1=O)C=C(C=C2F)F)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-2-(((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2766760.png)

![2-[(4-amino-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2766773.png)

![3-(4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B2766777.png)

![2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate](/img/structure/B2766779.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2766782.png)